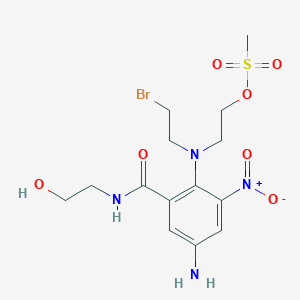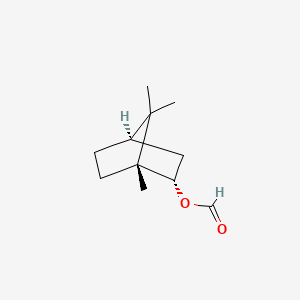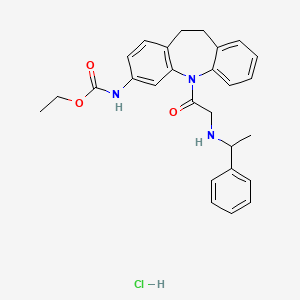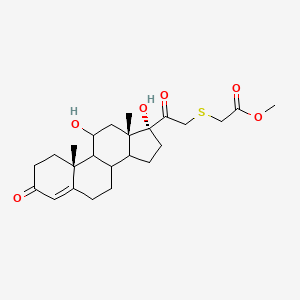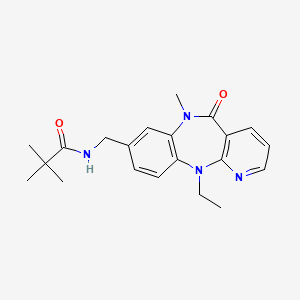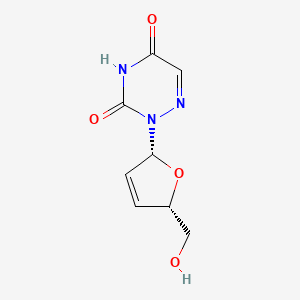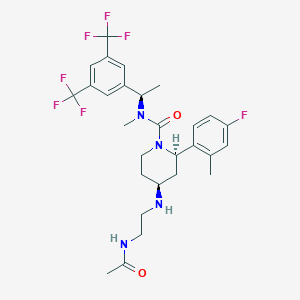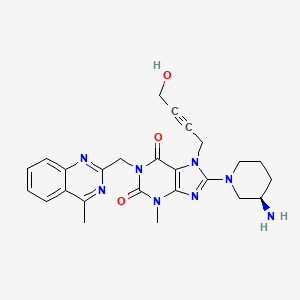![molecular formula C22H28N2O4S2 B12784786 2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide] CAS No. 96835-55-1](/img/structure/B12784786.png)
2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] is a chemical compound with the molecular formula C22H28N2O4S2 It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a 2-hydroxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] typically involves the reaction of benzamide derivatives with disulfide linkages. One common method involves the reaction of N-(2-hydroxybutyl)benzamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s disulfide bond can be used in studies of protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein folding and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-hydroxybutyl groups.
2,2’-Dithiobis(N-methylbenzamide): Similar structure with methyl groups instead of 2-hydroxybutyl groups.
Uniqueness
2,2’-Dithiobis[N-(2-hydroxybutyl)benzamide] is unique due to the presence of the 2-hydroxybutyl groups, which can impart different chemical and physical properties compared to its analogs. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
96835-55-1 |
|---|---|
Formule moléculaire |
C22H28N2O4S2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-(2-hydroxybutyl)-2-[[2-(2-hydroxybutylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-3-15(25)13-23-21(27)17-9-5-7-11-19(17)29-30-20-12-8-6-10-18(20)22(28)24-14-16(26)4-2/h5-12,15-16,25-26H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
BOIPNRZERHMMCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


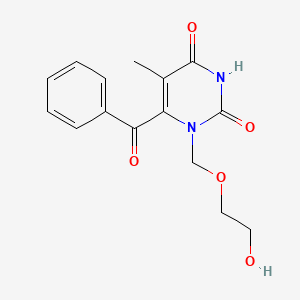
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

